molecular formula C25H27N5O2S B2775449 1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide CAS No. 1114836-18-8

1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide

Cat. No. B2775449
CAS RN: 1114836-18-8
M. Wt: 461.58
InChI Key: MNPZJPNCSNCEOQ-UHFFFAOYSA-N
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Description

This compound is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . For instance, substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one were conducted .


Molecular Structure Analysis

The molecular formula of the compound is C25H27N5O2S. The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .


Chemical Reactions Analysis

The compound was synthesized through substitution reactions in the 3rd and 4th positions of 7,8-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 461.58. More specific physical and chemical properties such as melting point, IR spectrum, and NMR data can be found in the referenced literature .

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry and Drug Design

Compounds containing pyrido[3',2':4,5]thieno[3,2-d]pyrimidin and piperidine derivatives are often synthesized for their potential therapeutic effects. These structures have been implicated in the design and synthesis of molecules with anti-inflammatory, analgesic, and antimicrobial properties. For instance, derivatives of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin have been explored for their COX inhibition and antimicrobial activities, indicating their relevance in developing new therapeutic agents (Abu‐Hashem et al., 2020), (Abdel-rahman et al., 2002).

Organic Synthesis and Chemical Biology

The structural motifs in this compound are of interest for developing novel synthetic routes and methodologies. For example, the synthesis of complex thienopyrimidines and their derivatives can provide insights into new chemical transformations and reaction conditions that are valuable in organic chemistry. These synthetic endeavors can lead to the discovery of new biological activities and the development of probes for biological research (Vijayakumar et al., 2014), (Wagner et al., 1993).

Mechanism of Action

Thienopyrimidine derivatives have shown anticancer effects through the inhibition of various enzymes and pathways . They are often used as protein kinase inhibitors, which have become increasingly important in cancer treatment .

properties

IUPAC Name

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-15-12-16(2)29-25-20(15)21-22(33-25)23(28-14-27-21)30-10-8-17(9-11-30)24(31)26-13-18-6-4-5-7-19(18)32-3/h4-7,12,14,17H,8-11,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPZJPNCSNCEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide

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